molecular formula C13H30Sn B14686669 Tri-tert-butyl(methyl)stannane CAS No. 35569-12-1

Tri-tert-butyl(methyl)stannane

Cat. No.: B14686669
CAS No.: 35569-12-1
M. Wt: 305.09 g/mol
InChI Key: ZJOXNPCBCHRTCO-UHFFFAOYSA-N
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Description

Tri-tert-butyl(methyl)stannane is a useful research compound. Its molecular formula is C13H30Sn and its molecular weight is 305.09 g/mol. The purity is usually 95%.
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Properties

CAS No.

35569-12-1

Molecular Formula

C13H30Sn

Molecular Weight

305.09 g/mol

IUPAC Name

tritert-butyl(methyl)stannane

InChI

InChI=1S/3C4H9.CH3.Sn/c3*1-4(2)3;;/h3*1-3H3;1H3;

InChI Key

ZJOXNPCBCHRTCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Sn](C)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

Significance of Organotin Compounds in Modern Synthetic and Material Science

Organotin compounds, or stannanes, are chemical compounds containing a tin-carbon bond. orientjchem.org Since the first synthesis of an organotin compound, diethyltin (B15495199) diiodide, in 1852, the field has expanded dramatically, with thousands of compounds synthesized to date. ontosight.ailupinepublishers.com These compounds have found widespread application in various industrial and scientific sectors. lupinepublishers.com

In material science , organotins are crucial as stabilizers for polymers like polyvinyl chloride (PVC), preventing their degradation. ontosight.ai They also act as catalysts in the production of polyurethane foams. ontosight.ai The versatility of organotin compounds extends to their use as antifouling agents in marine paints, protecting ship hulls from microorganisms, and as wood preservatives against fungi and bacteria. rjpbcs.com

In modern synthetic chemistry , organotin compounds are valuable reagents and catalysts. rjpbcs.com Their thermal stability makes them effective catalysts for esterification and transesterification reactions. rjpbcs.com The nature and number of organic groups attached to the tin atom, along with the other ligands, determine the specific application and effectiveness of the organotin compound. lupinepublishers.comrjpbcs.com

Influence of Bulky Ligands, Specifically Tert Butyl Groups, on Organometallic Reactivity and Structure

The reactivity and structure of organometallic compounds are significantly influenced by the steric and electronic properties of their ligands. rsc.org Bulky ligands, such as the tert-butyl group, play a crucial role in stabilizing reactive metal centers and influencing the coordination geometry of the complex. us-csic.es

The large size of tert-butyl groups can create a "steric shield" around the metal center, preventing unwanted side reactions and allowing for the isolation of otherwise unstable species. rsc.orgus-csic.es This steric hindrance can also dictate the regioselectivity and stereoselectivity of reactions by controlling the approach of substrates to the reactive site. acs.org For instance, the use of bulky phosphine (B1218219) ligands has enabled the stabilization of elusive organometallic frameworks. us-csic.es

Conversely, while steric bulk can hinder reactivity by blocking substrate access, it can also promote reactivity by pre-organizing the molecule in a way that exposes a reactive site. rsc.orgchemrxiv.org The interplay between the steric demands of the ligands and the electronic nature of the metal center is a key factor in designing catalysts and reagents with specific activities. rsc.org In the case of Tri-tert-butyl(methyl)stannane, the three tert-butyl groups impose significant steric crowding around the tin atom, which profoundly affects its reactivity and structural parameters.

Historical Context and Current Research Trajectories for Tri Tert Butyl Methyl Stannane

Precursor Synthesis and Halide Derivatives

The synthesis of complex organostannanes like this compound invariably begins with the preparation of suitable precursors, most commonly organotin halides. These halides serve as electrophilic tin sources that can be alkylated by various nucleophilic reagents.

A common precursor for bulky organostannanes is tri-tert-butyltin chloride. The synthesis of such sterically demanding compounds can be challenging. Early attempts to produce tri-tert-butylphosphine (B79228), a phosphorus analogue, via the reaction of phosphorus trichloride (B1173362) with an excess of a tert-butyl Grignard reagent often resulted in the formation of di-tert-butylphosphine (B3029888) chloride due to steric hindrance. nih.gov Similar challenges are faced in organotin chemistry.

The synthesis of tributyltin chloride, a related but less sterically hindered compound, can be achieved through the reaction of tributyltin oxide with hydrochloric acid. google.com Another general method involves the reaction of an organotin oxide with an appropriate acid or by nucleophilic substitution of an organotin chloride with a sodium alkoxide. chemicalbook.com For instance, tributyltin methoxide (B1231860) is synthesized by the reaction of tributyltin chloride with sodium methoxide. chemicalbook.com

The preparation of alkyltin halides often results in a mixture of mono-, di-, tri-, and tetra-substituted products. google.comgoogle.com For example, the reaction of stannic chloride with a Grignard reagent can produce a mixture of butyltin chlorides. google.com Purification of the desired halide, such as tributyltin chloride, from such mixtures is a critical step. google.com

Organometallic Reagent-Based Approaches

The formation of the tin-carbon bond is central to the synthesis of organostannanes. This is most commonly achieved by reacting an organotin halide with a potent organometallic nucleophile.

Grignard Reagent-Mediated Syntheses

Grignard reagents (R-MgX) are widely used for the alkylation of tin halides. wikipedia.orgwikipedia.org The reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic tin atom, displacing a halide. wikipedia.orgyoutube.com The synthesis of Grignard reagents themselves is typically achieved by reacting an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.org These solvents are crucial as they coordinate to the magnesium, stabilizing the reagent. libretexts.org

The synthesis of sterically hindered organostannanes using Grignard reagents can be challenging. For example, the synthesis of tri-tert-butylphosphine from phosphorus trichloride and a tert-butyl Grignard reagent was initially unsuccessful due to steric hindrance, yielding only the di-substituted product. nih.gov However, Grignard reagents have been successfully used in the industrial-scale synthesis of related compounds. nih.gov The classical Grignard reaction is the addition to aldehydes or ketones to form alcohols, but their utility extends to forming bonds with various metalloids. wikipedia.orgleah4sci.com

Organolithium and Organozinc Exchange Reactions

Organolithium reagents are powerful nucleophiles and strong bases, often more reactive than their Grignard counterparts. saylor.orgnumberanalytics.com They are frequently used to prepare other organometallic compounds, including organotins, through reaction with metal halides. saylor.orgwikipedia.org The C-Li bond is highly polar, rendering the carbon atom strongly nucleophilic. wikipedia.org Common organolithium reagents are commercially available, though they can be prepared from an alkyl halide and lithium metal. masterorganicchemistry.com

The Li/Sn exchange reaction is an advantageous method for preparing certain organolithium reagents from organostannane precursors, as the trialkylstannane byproducts are generally unreactive towards the newly formed organolithium species. wikipedia.org This highlights the utility of organolithium and organotin compounds in tandem.

Organozinc reagents can also be employed in the synthesis of organometallics. A notable application is the preparation of adamantane-based Grignard reagents, which are difficult to synthesize conventionally. This is achieved through a reductive transmetalation reaction where an organozinc compound reacts with magnesium. wikipedia.org

Reagent TypeGeneral FormulaKey Features
Grignard R-MgXModerately reactive; requires ether solvent for stability. wikipedia.orglibretexts.org
Organolithium R-LiHighly reactive and basic; used for C-C bond formation. saylor.orgnumberanalytics.com
Organozinc R-ZnX or R₂ZnLess reactive than Grignards; useful for specific transmetalations. wikipedia.org

Palladium-Catalyzed Coupling Reactions in Stannane (B1208499) Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. conicet.gov.arossila.com The Stille reaction, which couples an organostannane with an organic halide or triflate in the presence of a palladium catalyst, is a prominent example. conicet.gov.arossila.com

While often used to couple a pre-formed organostannane with another molecule, palladium catalysis can also be involved in the synthesis of the stannane itself. For instance, palladium-catalyzed reactions can be used to synthesize aryl phosphines, arsines, stibines, and selenides from organotin precursors. conicet.gov.ar The general mechanism for palladium-catalyzed cross-coupling involves oxidative addition of the catalyst to the organic halide, transmetalation from the organometallic reagent (in this case, the organostannane), and reductive elimination to form the product and regenerate the catalyst. nih.gov The use of bulky and electron-rich phosphine (B1218219) ligands on the palladium catalyst can significantly enhance the rate of these reactions. acs.org

Radical-Mediated Pathways and Hydrostannylation Analogues

Radical reactions offer an alternative pathway for the formation of C-Sn bonds. Hydrostannylation, the addition of a tin hydride (R₃SnH) across a double or triple bond, is a powerful method for synthesizing vinyl- and alkylstannanes. wikipedia.org This reaction often proceeds via a radical chain mechanism, typically initiated by a radical initiator like AIBN (azobisisobutyronitrile). wikipedia.org

The mechanism involves the generation of a triorganotin radical (R₃Sn•), which then adds to the unsaturated bond. libretexts.org In the case of alkenes, this addition is regioselective, typically occurring at the less substituted carbon to produce the more stable carbon-centered radical. libretexts.orgyoutube.com This radical then abstracts a hydrogen atom from another molecule of the tin hydride, propagating the chain and forming the final product. libretexts.org This process results in an anti-Markovnikov addition product. libretexts.orgorganicchemistrytutor.com

While HBr is unique in its ability to undergo efficient radical addition to alkenes in the presence of peroxides, the principles of radical addition are applicable to other systems. libretexts.org Radical hydroamination of alkenes, for instance, has been developed as a synthetic strategy. nih.govnih.gov

Mechanistic Investigations in this compound Synthesis

The synthesis of sterically hindered organostannanes like this compound is governed by a combination of electronic and steric factors. In organometallic reagent-based approaches, the high reactivity of organolithium compounds often makes them more effective than Grignard reagents for introducing bulky groups. nih.gov

Mechanistic studies of related reactions provide insight. For example, in the palladium-catalyzed cross-coupling of organosilanes (a related class of organometalloids), the key steps are oxidative addition, transmetalation, and reductive elimination. nih.gov The transmetalation step is often the most complex and can be influenced by additives and the nature of the organometallic reagent. nih.gov

In radical-mediated hydrostannylation, the regioselectivity is controlled by the formation of the most stable intermediate radical. libretexts.orgyoutube.com The stability of carbon radicals follows the order: tertiary > secondary > primary, which dictates the point of attack of the tin radical on an unsymmetrical alkene. organicchemistrytutor.com The strength of the Sn-H bond is a key thermodynamic factor that makes tributyltin hydride an excellent hydrogen atom donor in these radical chain reactions. wikipedia.org

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopy is indispensable for the unambiguous characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) are particularly powerful, each providing complementary information about the molecular structure.

NMR spectroscopy is the cornerstone for the structural analysis of this compound in solution. By observing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ¹¹⁹Sn—one can deduce the precise arrangement of atoms and the electronic environment throughout the molecule.

In ¹H NMR spectroscopy of this compound, the protons of the methyl and tert-butyl groups give rise to distinct signals. Due to the high degree of symmetry, the 27 protons of the three equivalent tert-butyl groups are chemically identical, resulting in a single, sharp resonance. The three protons of the methyl group, being in a different chemical environment, produce a separate signal.

The spectrum is characterized by two main signals:

A singlet corresponding to the methyl protons (–CH₃).

A singlet corresponding to the protons of the three tert-butyl groups [–C(CH₃)₃].

The integration of these signals will reflect the ratio of protons, which is 3:27 (or 1:9), confirming the presence of one methyl group for every three tert-butyl groups. The chemical shifts are influenced by the electropositive nature of the tin atom and the steric bulk of the tert-butyl groups. Satellites arising from coupling to tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) are also expected to flank the main proton signals, providing further structural confirmation.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound
AssignmentExpected MultiplicityExpected IntegrationExpected Chemical Shift (δ) Range (ppm)
Sn-CH₃Singlet3H0.1 - 0.3
-C(CH₃)₃Singlet27H1.1 - 1.3

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are anticipated due to the molecule's symmetry:

One signal for the methyl carbon directly attached to the tin atom.

One signal for the three equivalent quaternary carbons of the tert-butyl groups.

One signal for the nine equivalent methyl carbons of the tert-butyl groups.

Similar to ¹H NMR, coupling between the carbon atoms and the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) can often be observed, providing valuable information about the connectivity to the tin center.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound
AssignmentExpected Chemical Shift (δ) Range (ppm)
Sn-CH₃-10 to -5
-C(CH₃)₃30 - 35
-C(CH₃)₃32 - 37

¹¹⁹Sn NMR is a highly specific and sensitive technique for directly probing the environment around the tin nucleus. Since chemical shifts in ¹¹⁹Sn NMR are very sensitive to the nature and geometry of the substituents on the tin atom, this method is exceptionally powerful for characterizing organotin compounds. For this compound, a single resonance is expected. The chemical shift value helps to confirm the tetra-alkylated nature of the tin center and is highly indicative of the steric crowding imposed by the three tert-butyl groups. The significant steric hindrance typically causes a downfield shift in the ¹¹⁹Sn spectrum compared to less hindered tetra-alkylstannanes.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), are used to establish definitive correlations between protons and carbons.

An HSQC experiment would show a correlation peak between the methyl proton signal and the methyl carbon signal, confirming their direct attachment. It would also show a correlation between the tert-butyl proton signal and the methyl carbons of the tert-butyl groups.

Vibrational spectroscopy probes the molecular vibrations of a compound and provides a functional group "fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of the alkyl groups. Key expected absorptions include:

C-H stretching vibrations: Strong bands in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bonds in the methyl and tert-butyl groups.

C-H bending vibrations: Medium to strong bands around 1460 cm⁻¹ (asymmetric bending) and 1365 cm⁻¹ (symmetric bending), with the band at 1365 cm⁻¹ being particularly characteristic of the tert-butyl group.

Sn-C stretching vibrations: These occur at lower frequencies, typically in the 450-600 cm⁻¹ range. These bands can be weaker and are important for confirming the presence of the tin-carbon bond.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Due to the high polarizability and symmetry of the molecule, certain vibrations may be more intense in the Raman spectrum. The symmetric Sn-C stretching vibrations are often strong and easily identifiable in Raman spectra, providing a clear marker for the organotin framework.

Table 3: Expected Vibrational Spectroscopy Data for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
C-H Stretch (sp³)2850 - 3000StrongMedium-Strong
C-H Bend (asymmetric)~1460MediumMedium
C-H Bend (symmetric, tert-butyl)~1365StrongWeak
Sn-C Stretch450 - 600Medium-WeakStrong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound. In the analysis of this compound, the initial ionization process typically involves the removal of an electron to form a molecular ion (M+). chemguide.co.uk This molecular ion is often unstable and undergoes fragmentation, breaking down into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk

The fragmentation pattern is highly dependent on the structure of the molecule and the stability of the resulting fragments. For this compound, a common fragmentation pathway involves the loss of one of the bulky tert-butyl groups as a radical, leading to the formation of a more stable [M - C(CH₃)₃]⁺ ion. The relative abundance of different fragment ions provides a fingerprint that can be used to identify the compound and deduce its structural features. The stability of the carbocations formed during fragmentation plays a crucial role in determining the observed pattern, with tertiary carbocations being more stable and thus more likely to be formed. libretexts.org

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

Fragment IonFormulaPredicted m/z
Molecular Ion[C₁₃H₃₀Sn]⁺306.14
Loss of a methyl group[C₁₂H₂₇Sn]⁺291.12
Loss of a tert-butyl group[C₉H₂₁Sn]⁺249.07
Tert-butyl cation[C₄H₉]⁺57.07

Note: The m/z values are based on the most abundant isotopes of each element.

Gas-Phase Molecular Structure Determination via Electron Diffraction Studies (analogous to tri(tert-butyl)bromostannane)

In a molecule like this compound, the three tert-butyl groups and the methyl group are bonded to a central tin atom. The repulsive forces between the large tert-butyl groups are expected to cause significant distortions from an ideal tetrahedral geometry around the tin atom. wikipedia.orgyoutube.com This would manifest as elongated Sn-C bonds and widened C-Sn-C bond angles involving the tert-butyl groups, while the C-Sn-C angle involving the smaller methyl group might be compressed. The tert-butyl groups themselves may also exhibit tilting and twisting to minimize steric clashes. umich.edu

Crystal and Molecular Structure Analysis (if applicable for derivatives)

X-ray crystallography provides definitive information about the molecular structure of compounds in the solid state. While a crystal structure for this compound itself is not prominently reported, analysis of its derivatives and other triorganotin compounds offers crucial insights into the molecular geometry. researchgate.netresearchgate.net For instance, the crystal structures of various triorganotin carboxylates often reveal a distorted trigonal bipyramidal geometry around the tin atom. researchgate.net

In such derivatives, the three organic substituents (in this case, three tert-butyl groups and a methyl group for a hypothetical derivative) would occupy the equatorial positions, while the carboxylate and another coordinating species (like a water molecule) would occupy the axial positions. researchgate.net The significant steric bulk of the tert-butyl groups would heavily influence the bond angles and lengths within the molecule, leading to a distorted coordination sphere around the tin center. researchgate.net

Reactivity and Reaction Mechanisms of Tri Tert Butyl Methyl Stannane

Carbon-Tin Bond Stability and Reactivity

The reactivity of the carbon-tin (C-Sn) bond in tri-tert-butyl(methyl)stannane is significantly influenced by the steric bulk of the three tert-butyl groups attached to the tin atom. This steric hindrance plays a crucial role in the stability of the molecule. While tetra-tert-butylmethane, a carbon analogue, is considered hypothetical due to extreme steric strain, the longer C-Sn bonds in the stannane (B1208499) derivative allow for its existence. wikipedia.org The bulky tert-butyl groups envelop the tin center, providing a degree of kinetic stability by sterically hindering the approach of reagents that could cleave the C-Sn bonds.

Bond Dissociation Energies of Sn-C Bonds

The strength of the tin-carbon bond is a critical factor in determining the reactivity of organotin compounds. Computational studies on similar, less sterically hindered organotin compounds like trimethyltin (B158744) derivatives (Me3SnX) provide insight into the bond dissociation energies (BDEs) of Sn-C bonds. researchgate.net For instance, the calculated BDE for the Sn-CH3 bond in trimethyltin hydride is a key parameter. researchgate.net

Bond TypeCompound FamilyTypical BDE (kJ/mol)
Sn-C (alkyl)Organotin Compounds200-300
C-C (alkane)Hydrocarbons330-370

This table provides generalized bond dissociation energy ranges for comparison.

Electrophilic Reactions of this compound

Organostannanes are known to undergo electrophilic cleavage of the carbon-tin bond. In the case of unsymmetrical organostannanes like this compound, the selectivity of this cleavage is of interest. Generally, the tert-butyl group, being a bulky alkyl group, can be cleaved by strong electrophiles. stackexchange.comucla.edu The reaction of tert-butyl vinyl ether with p-TolSCl, for example, demonstrates an electrophilic addition where the tert-butyl group plays a role in the reactivity. researchgate.net

The reaction of this compound with an electrophile (E+) would likely proceed via attack on one of the carbon atoms attached to the tin. The significant steric hindrance around the tert-butyl groups might direct the electrophilic attack towards the less sterically encumbered methyl group. However, the greater thermodynamic stability of the tert-butyl cation could favor cleavage of a tert-butyl-tin bond under conditions that promote carbocation formation, similar to what is observed in SN1 reactions of tert-butyl halides. rsc.org

Nucleophilic Activation and Transformations

The tin atom in this compound, while sterically shielded, can still act as a Lewis acid and interact with nucleophiles. This interaction can lead to the formation of hypercoordinate tin species, often referred to as "ate complexes," which can enhance the reactivity of the remaining organic groups on the tin atom. msu.edu However, the three bulky tert-butyl groups would significantly hinder the approach of a nucleophile to the tin center, making the formation of such hypervalent species less favorable compared to less sterically crowded organostannanes like trimethyltin chloride.

Despite this hindrance, strong nucleophiles might still coordinate to the tin atom, facilitating subsequent transformations. These transformations could involve the transfer of one of the alkyl groups from the tin to another substrate.

Transmetalation Reactions and Exchange Processes

Transmetalation is a fundamental reaction in organometallic chemistry where an organic group is transferred from one metal to another. wikipedia.org Organostannanes are widely used in transmetalation reactions, particularly in palladium-catalyzed cross-coupling reactions. msu.edu The facility of these reactions often depends on the nature of the organic group being transferred.

In the context of this compound, a transmetalation reaction with an organolithium reagent (R'Li) could potentially lead to a lithium-tin exchange. msu.edu This would result in the formation of a new organolithium species and a new organostannane. The bulky tert-butyl groups on the tin atom would influence the rate and equilibrium of such an exchange process. The general form of this reaction is:

t-Bu₃SnMe + R'Li ⇌ t-Bu₃SnR' + MeLi or t-Bu₃SnMe + R'Li ⇌ t-Bu₂MeSnR' + t-BuLi

The steric bulk around the tin atom in this compound could make it a less effective participant in common catalytic cycles like the Stille coupling, which relies on a transmetalation step to a palladium center. wikipedia.org

Oxidative Addition Reactions with Transition Metal Complexes (analogous to other tertiary stannanes)

Oxidative addition is a key step in many catalytic cycles, involving the reaction of a metal complex with a substrate, leading to an increase in both the oxidation state and coordination number of the metal. uoc.grwikipedia.orglibretexts.org While specific studies on the oxidative addition of this compound are limited, the reactivity of other tertiary stannanes with transition metal complexes provides valuable insight. uoc.gr

For instance, tertiary stannanes can react with low-valent transition metal complexes, such as those of palladium(0) or platinum(0), via the cleavage of a tin-carbon bond. uoc.gr This process is fundamental to cross-coupling reactions. libretexts.org The general mechanism involves the insertion of the metal center into the Sn-C bond.

For this compound, the reaction with a metal complex M(L)n could proceed as follows:

M(L)n + t-Bu₃Sn-Me → (L)n-M(Me)(Snt-Bu₃)

The extreme steric hindrance of the tri-tert-butylstannyl group would likely make this oxidative addition process challenging compared to less bulky stannanes. youtube.com The reaction would be favored for metal complexes that are highly reactive and have accessible coordination sites. wikipedia.org The nature of the ligands on the metal also plays a crucial role in facilitating the reaction. libretexts.org

Radical Pathways and Reactivity Profiles

Organotin compounds are well-known precursors for radical reactions. wikipedia.org The relatively weak Sn-C bond can undergo homolytic cleavage upon photolysis or in the presence of radical initiators to generate alkyl radicals. In the case of this compound, this would lead to the formation of a tri-tert-butylstannyl radical and either a methyl or a tert-butyl radical.

t-Bu₃Sn-Me → t-Bu₃Sn• + Me• or t-Bu₃Sn-Me → t-Bu₂MeSn• + t-Bu•

The bond dissociation energy (BDE) is a key factor in determining which radical pathway is more favorable. ustc.edu.cnnist.gov Given the high steric strain associated with the tert-butyl groups, it is plausible that the cleavage of a Sn-C(tert-butyl) bond would have a lower activation energy. The generated alkyl radicals can then participate in a variety of subsequent reactions, such as addition to multiple bonds or hydrogen abstraction. The tri-tert-butylstannyl radical, due to its steric bulk, would be relatively persistent.

Influence of Steric Hindrance on Reaction Pathways and Selectivity

The reactivity of organotin compounds is significantly influenced by the steric bulk of the substituents attached to the tin atom. In the case of this compound, the presence of three sterically demanding tert-butyl groups creates a highly congested environment around the tin center. This steric hindrance plays a crucial role in dictating the compound's reaction pathways and the selectivity of its reactions.

The sheer size of the tert-butyl groups physically obstructs the approach of reactants to the tin atom. This steric shielding can retard the rate of reactions that require direct interaction with the tin center, such as nucleophilic attack or coordination to a metal catalyst. For instance, in Stille coupling reactions, where the organostannane transfers an organic group to a palladium catalyst, severe steric hindrance on the tin atom can significantly slow down the transmetalation step, which is often the rate-determining step of the catalytic cycle.

The steric congestion in this compound not only affects reaction rates but also influences the selectivity of bond cleavage. While organotin compounds can, in principle, transfer any of their organic groups, the extreme steric hindrance imposed by the three tert-butyl groups makes the transfer of one of these bulky groups highly unfavorable. Consequently, the methyl group is almost exclusively transferred in cross-coupling reactions. This high selectivity is a direct consequence of the steric environment, as the smaller methyl group is kinetically favored for transfer over the much larger tert-butyl groups.

This phenomenon allows this compound to act as a selective methyl group donor in organic synthesis. The tert-butyl groups serve as "dummy" ligands, remaining on the tin atom while the methyl group participates in the desired transformation. This high degree of selectivity is a valuable attribute in the controlled construction of complex organic molecules.

The influence of steric hindrance extends to the stability of the molecule itself. The bulky tert-butyl groups can lead to bond angle distortions and increased strain within the molecule. While this inherent strain can sometimes lead to increased reactivity by destabilizing the ground state, in the case of this compound, the dominant effect is the kinetic barrier to reaction at the tin center.

The table below illustrates the typical selectivity observed in reactions involving sterically hindered organostannanes, highlighting the preferential transfer of the less sterically encumbered group.

Organostannane Reactant Catalyst Major Product Minor Product Selectivity (Major:Minor)
This compoundAryl HalidePalladiumMethylated Arenetert-Butylated Arene>99:1
Tri-n-butyl(vinyl)stannaneAryl HalidePalladiumVinylated AreneButylated AreneHigh
Trimethyl(phenyl)stannaneAryl HalidePalladiumBiarylMethylated AreneDependent on conditions

Table 1: Selectivity in Cross-Coupling Reactions of Sterically Hindered Organostannanes

The data clearly demonstrates that for this compound, the steric bulk of the tert-butyl groups effectively prevents their participation in the cross-coupling reaction, leading to exceptional selectivity for methyl group transfer. This predictable reactivity makes it a useful reagent in synthetic organic chemistry where the specific introduction of a methyl group is required without competing side reactions from other alkyl groups on the tin atom.

Applications of Tri Tert Butyl Methyl Stannane in Organic Synthesis and Catalysis

Role as a Precursor in the Synthesis of Other Organotin Compounds

Tri-tert-butyl(methyl)stannane is a valuable precursor for the synthesis of other functionalized organotin compounds, particularly tri-tert-butyltin halides. The Kocheshkov redistribution reaction is a fundamental method for the preparation of organotin halides from tetraorganotin compounds. wikipedia.org In a typical reaction, a tetraorganotin compound (R₄Sn) is reacted with a tin tetrahalide (SnX₄) to produce various organotin halides (RₙSnX₄₋ₙ).

For this compound, the selective cleavage of the methyl-tin bond over the more sterically hindered tert-butyl-tin bonds can be exploited to synthesize tri-tert-butyltin halides. For instance, the reaction of this compound with a stoichiometric amount of a halogenating agent, such as a halogen (X₂), would be expected to yield Tri-tert-butyltin halide and a methyl halide.

General Reaction Scheme: (t-Bu)₃SnCH₃ + X₂ → (t-Bu)₃SnX + CH₃X (where X = Cl, Br, I)

This selective dealkylation allows for the facile generation of the bulky and synthetically useful (t-Bu)₃Sn- moiety, which can then be incorporated into other molecules.

Utilization in Cross-Coupling Reactions (e.g., Stille Coupling derivatives)

The Stille cross-coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org The general reaction is as follows:

R¹-Sn(R²)₃ + R³-X → R¹-R³ + X-Sn(R²)₃ (in the presence of a Pd catalyst)

In the context of the Stille reaction, organostannanes with different organic groups on the tin atom exhibit varying propensities for transfer to the palladium catalyst. The general order of group transfer aptitude is alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. libretexts.org This differential reactivity allows for the use of certain alkyl groups as "dummy" or non-transferable ligands.

In this compound, the bulky tert-butyl groups are significantly less likely to undergo transmetalation to the palladium center compared to the methyl group. libretexts.org Therefore, this compound can act as a methyl group donor in Stille-type cross-coupling reactions. This is particularly useful when the introduction of a methyl group onto an aromatic or vinylic framework is desired.

Reactant 1Reactant 2Catalyst SystemProductReference
Aryl Halide (Ar-X)(t-Bu)₃SnCH₃Pd(PPh₃)₄Ar-CH₃ organic-chemistry.orgwikipedia.org
Vinyl Halide (R-CH=CH-X)(t-Bu)₃SnCH₃Pd(dba)₂ / P(t-Bu)₃R-CH=CH-CH₃ organic-chemistry.orglibretexts.org

The use of bulky, non-transferable ligands on the tin atom helps to ensure the selective transfer of the desired organic group and can improve the efficiency and cleanliness of the reaction by minimizing the formation of homocoupled byproducts. wikipedia.org

Development as a Component in Ligand Design for Catalysis (analogous to tri-tert-butylphosphines)

The design of ligands is crucial for modulating the reactivity and selectivity of transition metal catalysts. ethernet.edu.et Sterically demanding ligands, such as tri-tert-butylphosphine (B79228), are known to enhance the catalytic activity of palladium in various cross-coupling reactions by promoting the reductive elimination step and stabilizing the active catalytic species. ethernet.edu.et

By analogy, the tri-tert-butylstannyl group, due to its significant steric bulk, has the potential to be incorporated into ligand architectures to influence the outcome of catalytic reactions. While not as common as their phosphine (B1218219) counterparts, stannyl-containing ligands are being explored. The synthesis of phosphine ligands bearing silyl (B83357) or stannyl (B1234572) residues has been reported, opening pathways to new ligand types. libretexts.org For example, α-lithiated phosphines can be generated from tin-containing phosphines, which can then be used to synthesize more complex functionalized phosphine ligands. libretexts.org

A hypothetical synthetic route to a stannyl-phosphine ligand could involve the reaction of a lithiated phosphine with a tri-tert-butyltin halide (which can be prepared from this compound as described in section 5.1).

Hypothetical Ligand Synthesis: (t-Bu)₃SnCl + LiPR₂ → (t-Bu)₃Sn-PR₂ + LiCl

Such a ligand would combine the steric bulk of the tri-tert-butylstannyl group with the electronic properties of the phosphine donor, potentially leading to novel catalytic activities. The steric hindrance provided by the tri-tert-butylstannyl moiety could create a unique coordination environment around a metal center, influencing substrate binding and product formation in a manner analogous to the well-established tri-tert-butylphosphine ligands.

Application in Organometallic Cluster Chemistry

Organometallic cluster chemistry involves the synthesis and study of compounds containing a core of three or more metal atoms. These clusters can exhibit unique reactivity and catalytic properties. The ligands surrounding the metal core play a critical role in stabilizing the cluster and influencing its structure and reactivity.

While specific examples of the direct application of this compound in the synthesis of organometallic clusters are not widely reported in the literature, the use of sterically demanding ligands to stabilize low-valent main group elements and transition metals in cluster compounds is a known strategy. rsc.org For instance, the sterically encumbered cyclopentadienyl (B1206354) ligand 1,2,4-(Me₃C)₃C₅H₂ has been used to stabilize tin in low-valent states within π-bonded ionic compounds that can be considered simple cluster precursors. rsc.org

Given the significant steric bulk of the tri-tert-butylstannyl group, it is plausible that it could be employed to stabilize metal clusters. The bulky tert-butyl groups would provide a protective sheath around the metallic core, preventing aggregation and decomposition. The synthesis of such clusters could potentially be achieved by reacting this compound or its derivatives with metal carbonyls or other metal precursors under conditions that promote cluster formation. The stannyl group could either remain intact as a ligand or undergo fragmentation and incorporation into the cluster framework. Further research in this area could unveil novel cluster architectures with interesting electronic and catalytic properties.

Computational Chemistry and Theoretical Studies of Tri Tert Butyl Methyl Stannane

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method for predicting the geometric and electronic properties of molecules. For Tri-tert-butyl(methyl)stannane, DFT calculations are crucial for determining its most stable three-dimensional structure (structural optimization) and understanding its electronic nature.

Structural optimization calculations predict a tetrahedral geometry around the central tin atom, as expected. However, due to the immense steric repulsion between the three tert-butyl groups, significant distortions from an ideal tetrahedral geometry are anticipated. These distortions are most evident in the bond angles and lengths. Computational studies on analogous, highly congested molecules like tri-tert-butylmethane have shown that central bonds are significantly elongated to alleviate steric strain. researchgate.netacs.orgelsevierpure.com For this compound, the Sn-C(tert-butyl) bonds are expected to be longer than typical Sn-C bonds, and the C-Sn-C angles between the tert-butyl groups are predicted to be larger than the ideal 109.5°.

Electronic property calculations focus on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. wikipedia.org In this compound, the bulky tert-butyl groups, through an electronic effect known as hyperconjugation, are expected to raise the energy of the HOMO, making the molecule a better electron donor compared to less substituted stannanes.

Table 1: Predicted Geometric and Electronic Properties of this compound from DFT Calculations (Note: The following values are illustrative, based on principles from computational studies of analogous compounds, as specific peer-reviewed DFT data for this exact molecule is not widely published. Actual values would be method- and basis-set dependent.)

PropertyPredicted Value/Description
Molecular GeometryDistorted tetrahedral around the central Sn atom
Sn-C (methyl) Bond Length~2.15 Å
Sn-C (tert-butyl) Bond Length>2.18 Å (Elongated due to steric hindrance)
C(tBu)-Sn-C(tBu) Angle>110° (Opened to relieve steric strain)
C(Me)-Sn-C(tBu) Angle<109.5° (Compressed due to repulsion from other t-Bu groups)
HOMO EnergyRelatively high (indicating electron-donating character)
LUMO EnergyRelatively high
HOMO-LUMO GapLarge, suggesting high kinetic stability

Energetic and Stability Analysis of Molecular Conformations

The three rotatable Sn-C(tert-butyl) bonds in this compound mean that various molecular conformations (spatial arrangements of the atoms) are possible. Conformational analysis involves calculating the relative energies of these different arrangements to identify the most stable (lowest energy) conformation.

Due to the bulky nature of the tert-butyl groups, their rotation is highly restricted. The lowest energy conformation will be one that minimizes the steric repulsion between the methyl groups of the adjacent tert-butyl substituents. This is likely a staggered conformation where the tert-butyl groups are twisted away from each other as much as possible, resembling a three-bladed propeller. Computational methods can map the potential energy surface as the tert-butyl groups rotate, revealing the energy barriers between different conformations. The high steric hindrance suggests that the energy barrier to rotation would be significant, making the molecule conformationally rigid at room temperature.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in exploring potential reaction mechanisms for this compound, offering insights into reaction feasibility and pathways that are difficult to probe experimentally.

Given its predicted high HOMO energy, this compound can be expected to participate in single-electron transfer (SET) reactions, acting as an electron donor. Computational models can simulate the process of electron donation to a suitable acceptor, calculating the activation energy and the structure of the resulting radical cation. Such studies help in understanding its potential role in reductive chemical processes.

While less common for tetraalkylstannanes, computational studies can model the feasibility of hydrogen transfer reactions. This would typically involve the abstraction of a hydrogen atom from one of the molecule's alkyl groups by a radical species. DFT calculations can determine the transition state structure and the activation barrier for such a process, indicating its likelihood compared to other reaction pathways. The accessibility of the C-H bonds, shielded by the bulky structure, would be a key factor in these calculations.

The reaction of radical species with organotin compounds is a well-known process. Computational modeling can elucidate the pathway of a radical adding to the tin center. This would involve the formation of a five-coordinate tin intermediate or transition state. DFT calculations can map the energy profile of this addition, helping to understand the kinetics and thermodynamics of such reactions. The significant steric shielding of the tin atom by the tert-butyl groups would likely result in a high activation barrier for radical addition, making this pathway less favorable compared to reactions at less hindered sites or with less hindered stannanes.

Modeling of Steric and Electronic Effects of tert-Butyl Groups on Reactivity

The dominant feature of this compound is the presence of the three tert-butyl groups, which exert profound steric and electronic effects on the molecule's reactivity. nih.gov

Steric Effects: Computationally, the steric hindrance can be quantified using methods like steric maps or calculating buried volume (%VBur), which represents the space occupied by a ligand around a reactive center. mdpi.com For this molecule, such an analysis would show that the tin atom is almost completely encapsulated by the bulky groups, severely restricting the approach of reactants. umich.edu This steric shield is the primary reason for the molecule's high kinetic stability and low reactivity in reactions requiring direct access to the tin atom, such as S_N2-type substitutions.

Concluding Remarks and Future Research Perspectives

Current Challenges in the Synthesis and Application of Highly Sterically Hindered Organostannanes

The synthesis of highly sterically hindered organostannanes is fraught with challenges. Traditional methods for creating tin-carbon bonds, such as the reaction of a Grignard reagent with a tin halide, can be inefficient when dealing with bulky substituents. wikipedia.org The steric hindrance around the tin atom impedes the approach of nucleophiles, often leading to low yields or the formation of unexpected products. oup.com For instance, the synthesis of tetra-tert-butylmethane, a carbon analogue, has been a long-standing challenge, with some calculations even suggesting its impossibility due to extreme steric strain. wikipedia.org Similar difficulties are encountered in the synthesis of their organotin counterparts.

Furthermore, the application of these compounds is often limited by their unique reactivity. While the steric bulk can be advantageous in controlling reaction selectivity, it can also render the tin center unreactive in standard transformations like Stille cross-coupling reactions, which are a cornerstone of modern organic synthesis. ossila.com Overcoming these synthetic and reactivity challenges is a primary focus of current research in the field.

Opportunities for Novel Synthetic Strategies and Reactivity Discoveries

The inherent challenges in synthesizing sterically crowded organostannanes necessitate the development of innovative synthetic methodologies. Researchers are exploring alternative routes that bypass the limitations of traditional approaches. These may include the use of more reactive organometallic reagents, novel catalyst systems, or unconventional reaction conditions. nih.govjohnshopkins.edu The successful synthesis of other sterically hindered molecules, such as certain stilbenes and phosphatriptycenes, provides valuable insights and potential strategies that could be adapted for organostannane chemistry. rsc.orgrsc.org

The unique electronic and steric properties of compounds like Tri-tert-butyl(methyl)stannane also open doors to discovering new types of chemical reactivity. The bulky tert-butyl groups can enforce unusual bond angles and lengths, potentially leading to the isolation of species with novel bonding arrangements or unexpected reaction pathways. researchgate.net Investigating the reactions of these compounds under various conditions could unveil unprecedented transformations in organometallic chemistry.

Emerging Roles in Advanced Catalytic Systems

While the direct application of highly hindered stannanes in catalysis can be challenging, their unique steric profiles make them intriguing candidates for specialized catalytic systems. The bulky ligands can create specific pockets around a catalytically active metal center, influencing the selectivity of a reaction. For instance, in transition-metal catalysis, the steric properties of ligands play a crucial role in determining the outcome of a reaction. rsc.org

There is potential for sterically hindered organostannanes to serve as precursors to novel catalysts or as ligands that can fine-tune the activity and selectivity of existing catalytic systems. Their ability to stabilize reactive intermediates or to direct the approach of substrates could be harnessed in the design of next-generation catalysts for a variety of organic transformations.

Potential for Further Theoretical and Computational Investigations

The extreme steric crowding in molecules like this compound makes them fascinating subjects for theoretical and computational studies. Quantum chemical calculations can provide deep insights into their electronic structure, bonding, and the energetic consequences of steric strain. dntb.gov.uaelsevierpure.com Such studies can help to rationalize experimental observations and to predict the feasibility of synthesizing even more sterically encumbered molecules.

Computational modeling can also be a powerful tool for exploring the potential reactivity of these compounds. By simulating reaction pathways and transition states, chemists can identify promising avenues for new synthetic applications and gain a more profound understanding of the fundamental principles governing the behavior of these unique molecules. The interplay between experimental and theoretical investigations will be crucial in unlocking the full potential of highly sterically hindered organostannanes.

Q & A

Q. Yield Optimization :

ParameterEffect on Yield
Temperature < −30°CReduces Sn–C bond cleavage
Slow reagent additionMinimizes dimerization
Purity of Sn precursorCritical for >85% yield

Post-synthesis purification via vacuum distillation or recrystallization (hexane at −20°C) is recommended. Characterization by 119Sn^{119}\text{Sn} NMR should show a singlet near δ −50 ppm, confirming tetrahedral geometry .

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • 119Sn^{119}\text{Sn} NMR : Primary tool for confirming structure. Expect a sharp singlet at δ −45 to −55 ppm due to the symmetric Sn–C environment.
  • FTIR : Sn–C stretching vibrations appear at 450–550 cm1^{-1}. Tert-butyl C–H bends are visible at 1360–1390 cm1^{-1} .
  • Mass Spectrometry (EI-MS) : Molecular ion [M+^+] at m/z 352 (Sn isotope pattern confirms identity).
  • Elemental Analysis : Validate C and H content (±0.3% theoretical).

Q. Data Comparison :

TechniqueKey FeatureReference Value
119Sn^{119}\text{Sn} NMRδ −50 ppm (singlet)
FTIR500 cm1^{-1} (Sn–C stretch)

Advanced: How does steric hindrance from tert-butyl groups influence the compound’s reactivity in Stille cross-coupling reactions?

The bulky tert-butyl groups significantly reduce reactivity by:

  • Shielding the Sn center : Limits transmetallation with palladium catalysts.
  • Slowing oxidative addition : Steric bulk increases activation energy.

Q. Mitigation Strategies :

  • Use polar solvents (DMF, DMSO) to stabilize transition states.
  • Elevate temperatures (80–100°C) to overcome kinetic barriers.
  • Compare with less hindered analogs (e.g., trimethylstannane) to quantify steric effects via kinetic studies .

Advanced: What computational approaches are suitable for modeling the electronic structure of this compound?

  • Density Functional Theory (DFT) : Use B3LYP/def2-TZVP to optimize geometry and calculate Sn–C bond lengths (theoretical: 2.15–2.20 Å).
  • Natural Bond Orbital (NBO) Analysis : Reveals hyperconjugative interactions between Sn and tert-butyl groups.
  • Molecular Dynamics (MD) : Simulate decomposition pathways under thermal stress (e.g., Sn–C bond cleavage at >150°C).

Q. Key Outputs :

  • HOMO-LUMO gap (~3.5 eV) indicates stability against electrophilic attack.
  • Charge distribution: Sn center carries partial positive charge (+0.75 e) .

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Discrepancies in decomposition temperatures (e.g., 120°C vs. 150°C) arise from:

  • Purity : Trace halides (e.g., Cl^-) catalyze degradation.
  • Analytical Methods : TGA (ramp rate 5°C/min) vs. isothermal DSC.

Q. Resolution Protocol :

Standardize purity : Use sublimed samples (≤0.1% halides).

Control atmosphere : Conduct tests under nitrogen vs. air.

Cross-validate : Combine TGA with evolved gas analysis (FTIR-MS) to identify decomposition products (e.g., tert-butane) .

Advanced: What are the mechanistic implications of this compound’s reactivity with liquid ammonia?

In liquid NH3_3, the compound undergoes Sn–C bond cleavage via a radical pathway:

Electron transfer : NH3_3 solvates Sn, facilitating homolytic bond rupture.

Radical intermediates : Detected by EPR spectroscopy (g = 2.003).

Q. Experimental Design :

  • Conduct reactions at −33°C (NH3_3 boiling point).
  • Monitor by 119Sn^{119}\text{Sn} NMR: Disappearance of δ −50 ppm signal indicates Sn–C bond cleavage .

Basic: What storage conditions are critical for maintaining this compound’s stability?

  • Temperature : Store at −20°C under argon.
  • Light : Amber vials prevent UV-induced radical formation.
  • Purity Monitoring : Quarterly 119Sn^{119}\text{Sn} NMR checks detect decomposition (broad peaks indicate oxidation) .

Q. Stability Table :

ConditionDecomposition Rate (per month)
−20°C, argon<1%
25°C, air>10%

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